molecular formula C16H15Cl2NO2S B15106365 2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene

2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene

Cat. No.: B15106365
M. Wt: 356.3 g/mol
InChI Key: UTDAGELAMWVYHB-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene is a complex organic compound that belongs to the class of sulfonylbenzene derivatives This compound is characterized by the presence of two chlorine atoms, a methyl group, and a sulfonyl group attached to a benzene ring, along with a 2-methylindolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the chlorine and methyl groups. The sulfonyl group can be introduced through sulfonation reactions, followed by the attachment of the 2-methylindolinyl moiety via nucleophilic substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atoms can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The indolinyl moiety may also contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorotoluene: Similar in structure but lacks the sulfonyl and indolinyl groups.

    2,4-Dichloro-1-methylbenzene: Similar but without the sulfonyl and indolinyl groups.

    2,4-Dichloro-5-methylbenzenesulfonamide: Similar but with an amide group instead of the indolinyl moiety.

Uniqueness

2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene is unique due to the presence of both the sulfonyl and indolinyl groups, which confer distinct chemical properties and potential biological activities. These functional groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H15Cl2NO2S

Molecular Weight

356.3 g/mol

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-2-methyl-2,3-dihydroindole

InChI

InChI=1S/C16H15Cl2NO2S/c1-10-7-16(14(18)9-13(10)17)22(20,21)19-11(2)8-12-5-3-4-6-15(12)19/h3-7,9,11H,8H2,1-2H3

InChI Key

UTDAGELAMWVYHB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl

Origin of Product

United States

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